REACTION_CXSMILES
|
[SH:1][CH2:2][C:3]([O:5]CC)=[O:4].[Na].Cl[C:10]([CH3:20])=[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH:12]=O.[Li+].[OH-]>C(O)C>[CH3:20][C:10]1[S:1][C:2]([C:3]([OH:5])=[O:4])=[CH:12][C:11]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4,^1:7|
|
Name
|
|
Quantity
|
5.92 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)OCC
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
3-chloro-2-phenyl-but-2-enal
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
ClC(=C(C=O)C1=CC=CC=C1)C
|
Name
|
aq. solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 70° C. for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued at 70° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The ethanol is removed in vacuo
|
Type
|
ADDITION
|
Details
|
the remaining mixture is diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The solvent of the ether phase is evaporated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with additional acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(S1)C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |